molecular formula C7H2ClF3N2 B3045880 5-Chloro-4-(trifluoromethyl)picolinonitrile CAS No. 1156542-28-7

5-Chloro-4-(trifluoromethyl)picolinonitrile

Cat. No.: B3045880
CAS No.: 1156542-28-7
M. Wt: 206.55
InChI Key: SPNZMEZMUQOGRF-UHFFFAOYSA-N
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Description

5-Chloro-4-(trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H2ClF3N2 and a molecular weight of 206.55 g/mol . It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 5-position and a trifluoromethyl group at the 4-position on the pyridine ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated picolinonitrile under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Chloro-4-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-4-(trifluoromethyl)picolinonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Chloro-4-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

5-Chloro-4-(trifluoromethyl)picolinonitrile can be compared with other picolinonitrile derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-6-3-13-4(2-12)1-5(6)7(9,10)11/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNZMEZMUQOGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201226063
Record name 5-Chloro-4-(trifluoromethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156542-28-7
Record name 5-Chloro-4-(trifluoromethyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1156542-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-(trifluoromethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 14 ml of N,N-dimethylformamide were added 1 g of 2,5-dichloro-4-trifluoromethylpyridine, 1.71 g of zinc cyanide and 0.34 g of tetrakistriphenylphosphine palladium, and the mixture was stirred at 90° C. for 10 hours. After allowing to cool, the reaction solution was poured into water, and the resultant solution was extracted with diethyl ether three times, washed with an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 0.7 g of 5-chloro-4-trifluoromethylpyridine-2-carbonitrile.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.71 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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